molecular formula C26H22N2O7S B11657897 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]-3-nitrobenzamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]-3-nitrobenzamide

Cat. No.: B11657897
M. Wt: 506.5 g/mol
InChI Key: KPAZJBOLHWHZHL-UHFFFAOYSA-N
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Description

“N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)-3-NITROBENZAMIDE” is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)-3-NITROBENZAMIDE” typically involves multi-step organic reactions. The starting materials might include 3-acetyl-2-methylbenzofuran, 4-ethylbenzenesulfonyl chloride, and 3-nitrobenzoic acid. The reactions may involve:

    Acylation: Introduction of the acetyl group.

    Sulfonylation: Attachment of the sulfonyl group.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, inflammation, or infections.

Industry

In industry, the compound could be used in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Molecular targets could include enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures.

    Sulfonyl Derivatives: Compounds containing sulfonyl groups.

    Nitrobenzamides: Compounds with nitrobenzamide structures.

Uniqueness

The uniqueness of “N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)-3-NITROBENZAMIDE” lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C26H22N2O7S

Molecular Weight

506.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-3-nitrobenzamide

InChI

InChI=1S/C26H22N2O7S/c1-4-18-8-11-22(12-9-18)36(33,34)27(26(30)19-6-5-7-21(14-19)28(31)32)20-10-13-24-23(15-20)25(16(2)29)17(3)35-24/h5-15H,4H2,1-3H3

InChI Key

KPAZJBOLHWHZHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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